molecular formula C14H11BrN2O4 B14288042 1,1'-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) CAS No. 116868-99-6

1,1'-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene)

Cat. No.: B14288042
CAS No.: 116868-99-6
M. Wt: 351.15 g/mol
InChI Key: PRUWYTLPQZNWHL-UHFFFAOYSA-N
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Description

1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene): is an organobromine compound characterized by the presence of two nitrobenzene groups attached to a central bromoethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) typically involves the bromination of a precursor compound. One common method involves the reaction of 4-nitrobenzene with 2-bromoethane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and ensure consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or other strong bases are commonly used.

    Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Substitution Reactions: Formation of hydroxyl derivatives.

    Reduction Reactions: Formation of amino derivatives.

    Oxidation Reactions: Formation of oxidized products, depending on the specific conditions used.

Scientific Research Applications

Chemistry: 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials with specific properties.

Biology: In biological research, this compound can be used to study the effects of brominated and nitro-substituted aromatic compounds on biological systems. It may also be used in the development of bioactive molecules for pharmaceutical applications.

Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Research is ongoing to explore its potential as a therapeutic agent.

Industry: In the industrial sector, 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the nitro groups can undergo reduction or other chemical transformations. These interactions can lead to the formation of new compounds with distinct properties and activities.

Comparison with Similar Compounds

  • 1,1’-(2-Bromoethane-1,1-diyl)bis(4-methylbenzene)
  • 1,1’-(2-Bromo-1,1-ethanediyl)bis(4-methoxybenzene)
  • 1,2-Dibromoethane

Comparison: 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) is unique due to the presence of both bromine and nitro groups. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds that may lack one of these functional groups. For example, 1,2-dibromoethane lacks the nitro groups, which significantly alters its chemical behavior and applications.

Properties

CAS No.

116868-99-6

Molecular Formula

C14H11BrN2O4

Molecular Weight

351.15 g/mol

IUPAC Name

1-[2-bromo-1-(4-nitrophenyl)ethyl]-4-nitrobenzene

InChI

InChI=1S/C14H11BrN2O4/c15-9-14(10-1-5-12(6-2-10)16(18)19)11-3-7-13(8-4-11)17(20)21/h1-8,14H,9H2

InChI Key

PRUWYTLPQZNWHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CBr)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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